(2-ethoxyphenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
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Overview
Description
The compound “(2-ethoxyphenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a tetrazole group, which is often found in drugs due to its bioisosteric similarity to the carboxylate group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring and the introduction of the tetrazole group. Unfortunately, without specific literature or patents, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperazine ring and the tetrazole group would likely contribute significantly to the compound’s overall shape and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The piperazine ring and the tetrazole group could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Alpha1-Adrenergic Receptor Antagonists
This compound has been studied as a potential ligand for alpha1-adrenergic receptors . Alpha1-adrenergic receptors are among the most studied G protein-coupled receptors and are a significant target for various neurological conditions treatment . The compound showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Treatment of Cardiac Disorders
The activation or blockade of adrenergic receptors, such as the alpha1-adrenergic receptors, is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, and cardiac arrhythmias .
Treatment of Respiratory Disorders
This compound could potentially be used in the treatment of respiratory disorders like asthma and anaphylaxis .
Treatment of Hyperthyroidism
Hyperthyroidism, a condition where the thyroid gland produces too much thyroid hormone, could potentially be treated with this compound .
Treatment of Depression
The compound has potential applications in the treatment of depression, as the activation or blockade of adrenergic receptors is a therapeutic approach for this mental health disorder .
Treatment of Benign Prostate Hyperplasia
Benign prostate hyperplasia, a common condition as men get older, could potentially be treated with this compound .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can lead to changes in the contraction of smooth muscles in various parts of the body .
Biochemical Pathways
The compound affects the biochemical pathways associated with the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The downstream effects of these pathways can influence numerous conditions, including cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with α1-ARs . This interaction can lead to changes in the contraction of smooth muscles, which can have various effects on the body, depending on the specific location of these muscles .
properties
IUPAC Name |
(2-ethoxyphenyl)-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-3-31-20-7-5-4-6-19(20)22(29)27-14-12-26(13-15-27)16-21-23-24-25-28(21)17-8-10-18(30-2)11-9-17/h4-11H,3,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEKOTCYWQGCSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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